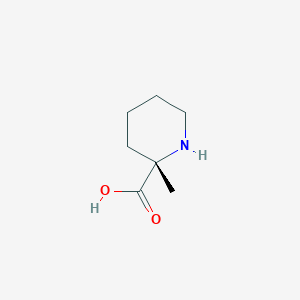

(S)-2-methylpiperidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to (S)-2-methylpiperidine-2-carboxylic acid involves complex organic reactions, highlighting the versatility of piperidine derivatives. For instance, the synthesis of peptides containing the spin-labeled 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates the incorporation of piperidine derivatives into peptides using Fmoc chemistry and solid-phase synthesis, indicating the compound's utility in peptide research (Martin et al., 2001).

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior. Studies on the molecular structure and dynamics of related compounds, like 2-aminopyridine-3-carboxylic acid, using X-ray diffraction and other spectroscopic methods, provide insights into the structural characteristics that influence their reactivity and interactions (Pawlukojć et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving (S)-2-methylpiperidine-2-carboxylic acid derivatives are key to exploring their functional capabilities. The compound's reactions, such as its role in the synthesis of amino acid conjugates to 2-imino-3-methylene-5-carboxypyrrolidine, highlight its potential as a building block in creating biologically active compounds with specific properties (Mitchell, 2010).

科学的研究の応用

Material Science and Biochemistry Applications

The derivative of (S)-2-methylpiperidine-2-carboxylic acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has shown significant utility in material science and biochemistry. It acts as an effective β-turn and 310/α-helix inducer in peptides and serves as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in biochemical applications (Toniolo, Crisma, & Formaggio, 1998).

Chemical Equilibrium and Speciation Analysis

Research on the carbamate of 2-methylpiperidine (2-methylpiperidine-N-carboxylate) in aqueous solutions with CO2, using quantitative 13C nuclear magnetic resonance (NMR) spectroscopy, has provided new insights into chemical equilibrium and speciation. This study contributes to understanding the formation constants and predominant conformations of carbamates, important for numerous chemical applications (Mcgregor et al., 2018).

Molecular Structure Analysis

The molecular structure of N-methylpiperidine betaine complex with hydroiodic acid provides a deeper understanding of crystallography and molecular interactions. Such studies are crucial for advancing knowledge in crystal engineering and molecular design (Dega-Szafran et al., 2004).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, using (S)-2-methylpiperidine-2-carboxylic acid derivatives, marks a significant advancement in green chemistry. It provides an eco-friendly and efficient pathway for synthesizing valuable chemical compounds (Feng et al., 2010).

Pharmaceutical Research

In the field of pharmaceutical research, derivatives of 2-methylpiperidine have been synthesized and evaluated for their antibacterial properties, demonstrating the potential of (S)-2-methylpiperidine-2-carboxylic acid in developing new antimicrobial agents (Aziz-ur-Rehman et al., 2017).

Peptide Synthesis

(S)-2-methylpiperidine-2-carboxylic acid derivatives have been used in the synthesis of C-terminal thioester peptides, showcasing their importance in peptide chemistry and potential applications in drug development (Liu & Mayer, 2013).

作用機序

Safety and Hazards

将来の方向性

The future directions for research on “(S)-2-methylpiperidine-2-carboxylic acid” would depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

特性

IUPAC Name |

(2S)-2-methylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-2-3-5-8-7/h8H,2-5H2,1H3,(H,9,10)/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNOAERYNWZGJY-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCCN1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-methylpiperidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide](/img/structure/B2492521.png)

![2-[(1,2,3-Benzothiadiazol-5-ylamino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2492523.png)

![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide](/img/structure/B2492524.png)

![N-(3-(allylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2492525.png)

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)

![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B2492539.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)